methyl 3-formyl-4-methoxy-2H-indazole-6-carboxylate
Description
Methyl 3-formyl-4-methoxy-2H-indazole-6-carboxylate is a chemical compound belonging to the indazole family. Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring. This particular compound is characterized by the presence of a formyl group at the 3-position, a methoxy group at the 4-position, and a carboxylate ester at the 6-position of the indazole ring. Indazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Properties
IUPAC Name |
methyl 3-formyl-4-methoxy-2H-indazole-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O4/c1-16-9-4-6(11(15)17-2)3-7-10(9)8(5-14)13-12-7/h3-5H,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPMFXLUCYQGKEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=NNC(=C12)C=O)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-formyl-4-methoxy-2H-indazole-6-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indazole core, followed by functional group modifications. For instance, the formyl group can be introduced via a Vilsmeier-Haack reaction, while the methoxy group can be added through methylation reactions. The carboxylate ester is usually formed by esterification of the corresponding carboxylic acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-formyl-4-methoxy-2H-indazole-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of catalysts or under basic conditions.
Major Products
Oxidation: Methyl 3-carboxy-4-methoxy-2H-indazole-6-carboxylate.
Reduction: Methyl 3-hydroxymethyl-4-methoxy-2H-indazole-6-carboxylate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-formyl-4-methoxy-2H-indazole-6-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indazole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated as a lead compound for drug development due to its structural similarity to bioactive indazole derivatives.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of methyl 3-formyl-4-methoxy-2H-indazole-6-carboxylate depends on its specific biological target. In general, indazole derivatives can interact with various molecular targets, including enzymes, receptors, and nucleic acids. The formyl group may participate in hydrogen bonding or covalent interactions with target proteins, while the methoxy and carboxylate groups can influence the compound’s solubility and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-formyl-2H-indazole-6-carboxylate: Lacks the methoxy group at the 4-position.
Methyl 4-methoxy-2H-indazole-6-carboxylate: Lacks the formyl group at the 3-position.
Methyl 3-formyl-4-methoxy-2H-indazole-5-carboxylate: The carboxylate group is at the 5-position instead of the 6-position.
Uniqueness
Methyl 3-formyl-4-methoxy-2H-indazole-6-carboxylate is unique due to the specific arrangement of its functional groups, which can influence its reactivity and biological activity. The combination of a formyl group, a methoxy group, and a carboxylate ester in the indazole framework provides a versatile scaffold for further chemical modifications and biological evaluations.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
